3-Methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one
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Overview
Description
3-Methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine core substituted with a pyridin-3-yloxymethyl group and an azetidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the pyridin-3-yloxymethyl group: This step often involves the use of pyridine derivatives and suitable protecting groups to ensure selective functionalization.
Formation of the azetidin-1-yl group: This can be done through cyclization reactions involving azetidine precursors and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine or pyridine derivatives.
Scientific Research Applications
3-Methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties can be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The pyrimidine core can interact with enzymes or receptors, modulating their activity. The azetidin-1-yl group may enhance binding affinity and specificity, while the pyridin-3-yloxymethyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrimidine core, known for its biological activity.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: A compound with a similar core structure, used in medicinal chemistry.
Uniqueness
3-Methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one is unique due to the presence of the azetidin-1-yl group, which is less common in similar compounds. This structural feature may confer distinct biological properties and potential therapeutic benefits.
Properties
IUPAC Name |
3-methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-10-16-13(5-14(17)19)18-7-11(8-18)9-20-12-3-2-4-15-6-12/h2-6,10-11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKZFCVMFSMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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